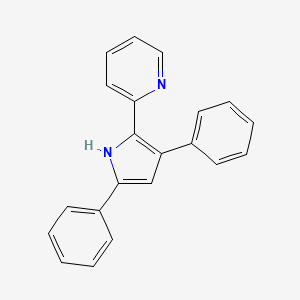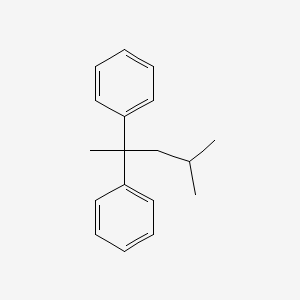
1,1'-(4-Methylpentane-2,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Methylpentane-2,2-diyl)dibenzene is an organic compound with the molecular formula C18H20. It is also known by its IUPAC name, 1,1’-(4-methylpent-2-ene-2,4-diyl)dibenzene . This compound is characterized by its unique structure, which includes two benzene rings connected by a 4-methylpentane-2,2-diyl group. It is a derivative of pentene and is known for its aromatic properties.
Méthodes De Préparation
The synthesis of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene typically involves the reaction of benzene with 4-methylpent-2-ene-2,4-diyl chloride under Friedel-Crafts alkylation conditions . The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
[ \text{C}_6\text{H}_6 + \text{ClCH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2\text{C(CH}_3\text{)}_2\text{CH}_2\text{C}_6\text{H}_5 ]
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure high selectivity.
Analyse Des Réactions Chimiques
1,1’-(4-Methylpentane-2,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methyl groups, converting them into carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C). This process can reduce any double bonds present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), leading to the formation of nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(4-Methylpentane-2,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a ligand in biochemical assays. Its aromatic rings can interact with various biological targets.
Medicine: Although not widely used in medicine, derivatives of this compound are being investigated for their potential pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene involves its interaction with molecular targets through its aromatic rings. These interactions can include π-π stacking, hydrogen bonding, and van der Waals forces. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their chemical and physical properties.
Comparaison Avec Des Composés Similaires
1,1’-(4-Methylpentane-2,2-diyl)dibenzene can be compared with similar compounds such as:
1,1’-(4-Methylpent-2-ene-2,4-diyl)dibenzene: This is a stereoisomer with a similar structure but different spatial arrangement.
1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene: Another related compound with a different alkyl chain.
4-Methyl-2,4-diphenyl-2-pentene: A compound with a similar backbone but different functional groups.
The uniqueness of 1,1’-(4-Methylpentane-2,2-diyl)dibenzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
824401-09-4 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
(4-methyl-2-phenylpentan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)14-18(3,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3 |
Clé InChI |
UJCRBIURWRLOAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [3-(trihydroxysilyl)propyl]phosphonate](/img/structure/B14232837.png)


![2-amino-N-(sec-butyl)-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232855.png)
![1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-](/img/structure/B14232858.png)
![2-[(2-Bromophenyl)methyl]cyclohex-3-en-1-one](/img/structure/B14232865.png)
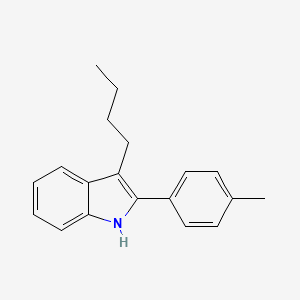
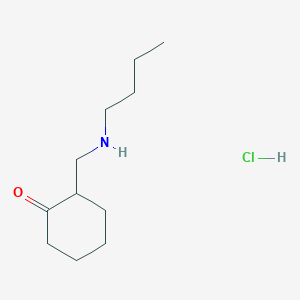
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
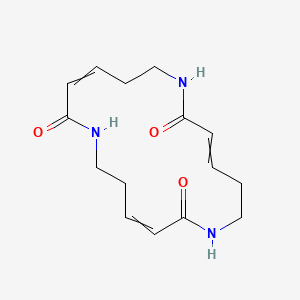
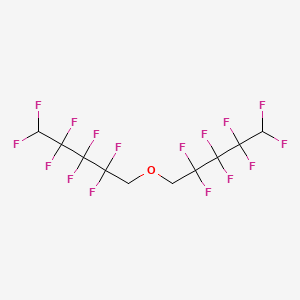
![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
